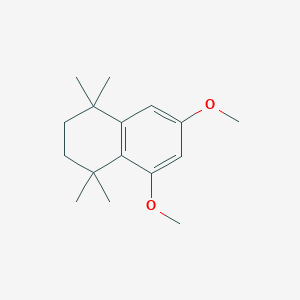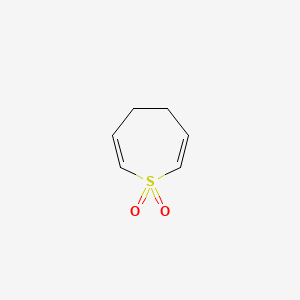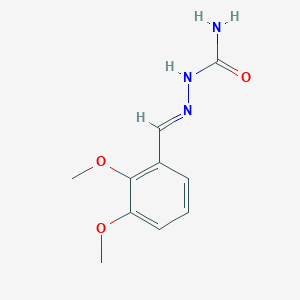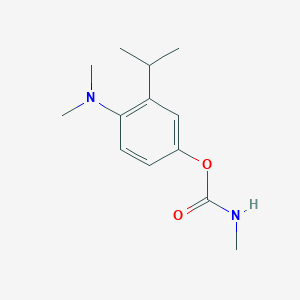
1,4-Didodecylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Didodecylpiperazine can be synthesized through a multi-step process involving the reaction of piperazine with dodecyl halides under basic conditions . The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with dodecyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Didodecylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1,4-Didodecylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,4-Didodecylpiperazine involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1,4-Dimethylpiperazine
- 1,4-Dihexadecylpiperazine
- 1,4-Ditetradecylpiperazine
Comparison: 1,4-Didodecylpiperazine is unique due to its long dodecyl chains, which impart distinct amphiphilic properties compared to shorter-chain analogs like 1,4-Dimethylpiperazine . This makes it particularly useful in applications requiring surfactant-like behavior, such as drug delivery and emulsification .
Properties
CAS No. |
82394-21-6 |
|---|---|
Molecular Formula |
C28H58N2 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
1,4-didodecylpiperazine |
InChI |
InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
AYMBWPSTENUSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCN(CC1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)




![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)



![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)



